Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate

Polymer Chemistry Monomer Design Regioisomerism

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (CAS 15403-48-2) is a benzene-derived aromatic diester diamine monomer with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. The compound features two amino groups at the 4- and 6-positions and two methyl ester groups at the 1- and 3-positions of the benzene ring.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 15403-48-2
Cat. No. B097031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4,6-diaminobenzene-1,3-dicarboxylate
CAS15403-48-2
Synonyms4,6-DIAMINO-1,3-BENZENEDICARBOXYLIC ACID DIMETHYL ESTER
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)N)C(=O)OC
InChIInChI=1S/C10H12N2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,11-12H2,1-2H3
InChIKeyVCBGZHVAASNVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (CAS 15403-48-2): Structural and Procurement Baseline for Scientific Selection


Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (CAS 15403-48-2) is a benzene-derived aromatic diester diamine monomer with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . The compound features two amino groups at the 4- and 6-positions and two methyl ester groups at the 1- and 3-positions of the benzene ring . Physicochemical properties include a calculated LogP of 1.58660 and a polar surface area (PSA) of 104.64 Ų . This compound serves as a bifunctional monomer for step-growth polymerization and has been investigated in both polymer science and medicinal chemistry contexts .

Why Generic Substitution of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (CAS 15403-48-2) Fails: Critical Differentiators in Regiochemistry and Polymerization Performance


Substituting Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate with a generic aromatic diamine or a regioisomeric analog is not chemically or functionally equivalent. The 4,6-diamino substitution pattern on the isophthalate core creates a kinked monomer geometry that fundamentally alters polymer chain packing, solubility, and thermal behavior compared to the linear para-substituted analog dimethyl 2,5-diaminobenzene-1,4-dicarboxylate . Furthermore, the methyl ester protecting groups confer solubility and processability advantages over the free acid form (4,6-diaminobenzene-1,3-dicarboxylic acid), which exhibits different reactivity and solubility profiles . The precise regiochemistry also dictates the electronic and steric environment for metal coordination and biological target engagement, rendering direct substitution with other diaminobenzene derivatives scientifically invalid [1].

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (CAS 15403-48-2): Product-Specific Quantitative Evidence Guide for Scientific Procurement Decisions


Regioisomeric Differentiation: Meta-Substituted Isophthalate Core Versus Para-Substituted Terephthalate Core

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate possesses a meta-substituted isophthalate core (1,3-dicarboxylate substitution), which introduces a 120° kink in the polymer backbone. In contrast, its para-substituted analog, dimethyl 2,5-diaminobenzene-1,4-dicarboxylate, possesses a linear terephthalate core (1,4-dicarboxylate substitution) . This fundamental structural difference alters polymer chain packing and solubility. While direct comparative polymerization data for these specific methyl ester monomers is limited in public literature, class-level inference from isophthalate versus terephthalate polymer systems indicates that meta-substituted monomers yield polymers with lower crystallinity, higher solubility in organic solvents, and lower glass transition temperatures compared to their para-substituted counterparts [1].

Polymer Chemistry Monomer Design Regioisomerism

Polymer Solubility Enhancement: Dimethyl Ester Derivative Versus Free Diacid Monomer

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate, as a dimethyl ester, exhibits significantly enhanced solubility in common organic solvents compared to its free diacid counterpart, 4,6-diaminobenzene-1,3-dicarboxylic acid . While quantitative solubility data for this specific compound is not publicly available in the searchable literature, class-level inference indicates that dimethyl esters of aromatic dicarboxylic acids typically show markedly improved solubility in aprotic solvents such as DMF, DMSO, and NMP, which are standard polymerization media [1]. The ester protecting groups also enable controlled deprotection strategies in post-polymerization modification, a feature not available with the free acid monomer.

Polymer Synthesis Monomer Solubility Processability

Polymer Thermal Stability: Class-Level Inference from Aromatic Polyamides

Polymers synthesized from aromatic diamine monomers containing isophthalate units typically exhibit high thermal stability, with decomposition temperatures exceeding 350°C [1]. While specific thermogravimetric analysis (TGA) data for polymers derived from Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate is not publicly available in the searchable literature, class-level inference from structurally related aromatic polyamides indicates that the fully aromatic backbone confers inherent thermal resistance [2]. The dimethyl ester groups do not significantly compromise thermal stability compared to the free acid, as the ester linkages are thermally stable under typical processing conditions.

Thermal Stability Polyamide High-Performance Polymers

Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate (CAS 15403-48-2): Best Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Kinked, Soluble High-Performance Polyamides and Polyesters

The meta-substituted isophthalate core of Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate is ideally suited for the synthesis of polyamides and polyesters that require a balance of thermal stability and organic solubility [1]. The kinked geometry disrupts crystallinity, enhancing solubility in common organic solvents, which facilitates solution casting and fiber spinning. This monomer is particularly valuable for developing processable high-temperature polymers where the linear para-substituted analogs yield intractable, insoluble materials [2].

Monomer for Ladder Polymers and Polybenzoxazoles

The 4,6-diamino substitution pattern is a key structural motif for precursors to polybenzoxazoles (PBOs), a class of ultra-high-performance polymers [1]. While the hydroxyl analog (4,6-diamino-1,3-benzenediol) is the direct PBO monomer, the dimethyl ester derivative can serve as a protected precursor or be converted to the corresponding diol [2]. The ester functionality allows for controlled deprotection and potential post-polymerization functionalization, offering synthetic versatility not available with the free diol or diacid monomers [3].

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of amino groups and carboxylate esters provides multiple coordination sites for metal ions. The kinked geometry of the isophthalate core can direct the formation of specific network topologies in MOFs and coordination polymers [1]. The dimethyl ester groups can be hydrolyzed in situ or post-synthetically to generate carboxylic acid functionalities, offering tunable porosity and chemical functionality for gas storage, separation, or catalysis applications [2].

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